REACTION_CXSMILES
|
ClC1C=C(C2[O:12]N=C(C(=O)C)C=2)C=CC=1.C[Mg]I.O1CCCC1.C(N(CC)CC)C.[CH2:31]([O:33][C:34]([C:36]1[CH:40]=[C:39]([C:41]2[CH:46]=[CH:45][CH:44]=[C:43]([Cl:47])[CH:42]=2)[O:38]N=1)=[O:35])[CH3:32].Cl>C1(C)C=CC=CC=1>[CH2:31]([O:33][C:34](=[O:35])[C:36](=[O:12])[CH2:40][C:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([Cl:47])[CH:42]=1)=[O:38])[CH3:32]
|
Name
|
methyl and ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=NO1)C(C)=O
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
WAIT
|
Details
|
Left the resulting mixture
|
Type
|
STIRRING
|
Details
|
stirring at 0° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
WASH
|
Details
|
sequentially is washed with water (50 ml), saturated sodium bicarbonate (aqueous, 30 ml), water (50 ml) and brine (30 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The isolated residue was dissolved in methanol (8 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45° C. for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
At this point the mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The isolated residue was dissolved in toluene (60 ml)
|
Type
|
WASH
|
Details
|
sequentially washed with water (50 ml), saturated sodium bicarbonate (aqueous, 50 ml) and water (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified on silica gel using 2% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(=O)C1=CC(=CC=C1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |